2-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
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Description
Scientific Research Applications
Synthesis and Reactivity
The compound is part of a broader class of chemicals that have been synthesized and studied for their unique reactivity and potential applications. For instance, researchers have developed efficient methods for the regioselective synthesis of related heterocyclic amides, leveraging these as strategic intermediates for further chemical transformations. Such synthetic routes often involve catalyst- and solvent-free conditions, highlighting a move towards greener and more sustainable chemistry practices. Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the underlying mechanisms of these reactions, such as prototropy processes and Fries rearrangements, involving the formation of intimate ion pairs (Moreno-Fuquen et al., 2019).
Biological and Antimicrobial Activity
The compound and its derivatives have been investigated for their biological activities, including antimicrobial and antifungal actions. Such studies aim to identify new, potent substances that could serve as leads for the development of novel antimicrobial agents. This research often includes synthesizing a range of derivatives and evaluating their sensitivity to various Gram-positive and Gram-negative bacteria, as well as their antifungal efficacy against strains like Candida albicans. The identification of compounds with high antimicrobial activity opens avenues for further investigation and potential therapeutic applications (Sych et al., 2019).
properties
IUPAC Name |
2-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3S2/c17-12-6-2-1-5-11(12)14(23)19-15-20-21-16(26-15)25-9-13(22)18-8-10-4-3-7-24-10/h1-7H,8-9H2,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRXXDULKJYDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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